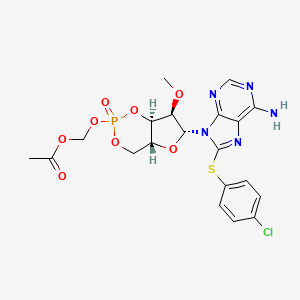

8-pCPT-2-O-Me-cAMP-AM

Description

Properties

IUPAC Name |

[(4aR,6R,7R,7aR)-6-[6-amino-8-(4-chlorophenyl)sulfanylpurin-9-yl]-7-methoxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-2-yl]oxymethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN5O8PS/c1-10(27)30-9-32-35(28)31-7-13-15(34-35)16(29-2)19(33-13)26-18-14(17(22)23-8-24-18)25-20(26)36-12-5-3-11(21)4-6-12/h3-6,8,13,15-16,19H,7,9H2,1-2H3,(H2,22,23,24)/t13-,15-,16-,19-,35?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZMWUFYPEVDWPA-SILPBKOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOP1(=O)OCC2C(O1)C(C(O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCOP1(=O)OC[C@@H]2[C@@H](O1)[C@H]([C@@H](O2)N3C4=NC=NC(=C4N=C3SC5=CC=C(C=C5)Cl)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN5O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 8-pCPT-2'-O-Me-cAMP-AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-pCPT-2'-O-Me-cAMP-AM), is a highly selective and cell-permeable tool compound widely utilized in cell biology and pharmacology to investigate the signaling pathways mediated by the Exchange protein directly activated by cAMP (Epac). As a potent analog of cyclic adenosine (B11128) monophosphate (cAMP), this compound has been instrumental in dissecting the roles of Epac independently of the classical cAMP effector, Protein Kinase A (PKA). This technical guide provides a comprehensive overview of the mechanism of action of 8-pCPT-2'-O-Me-cAMP-AM, including its molecular interactions, downstream signaling cascades, and key experimental methodologies for its application.

Core Mechanism of Action: Selective Activation of Epac

8-pCPT-2'-O-Me-cAMP-AM is a prodrug designed for efficient passage across the plasma membrane. The acetoxymethyl (AM) ester moiety renders the molecule lipophilic, facilitating its entry into the cell. Once inside, ubiquitous intracellular esterases cleave the AM group, releasing the active, membrane-impermeant compound, 8-pCPT-2'-O-Me-cAMP.[1] This active form selectively binds to and activates Epac proteins (Epac1 and Epac2).

The selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA is conferred by the 2'-O-methyl group on the ribose ring. This modification sterically hinders the binding of the analog to the cAMP-binding domains of PKA, while still permitting high-affinity interaction with the corresponding domains in Epac.[2][3]

Upon binding of 8-pCPT-2'-O-Me-cAMP, Epac undergoes a conformational change that exposes its guanine (B1146940) nucleotide exchange factor (GEF) domain. This activated GEF domain then interacts with small G proteins of the Rap family, primarily Rap1 and Rap2. Epac catalyzes the exchange of GDP for GTP on Rap, leading to the activation of Rap-GTP.[4] Activated Rap1-GTP, in turn, initiates a cascade of downstream signaling events that regulate a diverse array of cellular processes.

Data Presentation: Quantitative Analysis of 8-pCPT-2'-O-Me-cAMP Activity

The following tables summarize the key quantitative data regarding the activity and selectivity of the active form of the compound, 8-pCPT-2'-O-Me-cAMP.

| Target | Parameter | Value | Compound | Reference |

| Epac1 | EC50 | 2.2 µM | 8-pCPT-2'-O-Me-cAMP | [2][5][6] |

| PKA | EC50 | >10 µM | 8-pCPT-2'-O-Me-cAMP | [5][6] |

Table 1: Potency and Selectivity of 8-pCPT-2'-O-Me-cAMP

| Cell Line | Assay | Concentration of 8-pCPT-2'-O-Me-cAMP-AM | Observed Effect | Reference |

| INS-1 cells | Rap1 Activation | 0.1 - 3.0 µM | Dose-dependent activation | [7] |

| INS-1 cells | Insulin (B600854) Secretion | 10 µM | Stimulation of insulin secretion | [8][9][10] |

| Human β-cells | Intracellular Ca2+ Mobilization | 50 µM | Transient increase in [Ca2+]i | [2] |

| Jurkat-Epac1 cells | Cell Adhesion to Fibronectin | Not specified | Triggers adhesion | [11] |

| HUVECs | Junction Tightening | Not specified | Induces junction tightening | [11] |

Table 2: Effective Concentrations of 8-pCPT-2'-O-Me-cAMP-AM in Cellular Assays

Signaling Pathways

Epac Signaling Pathway Activated by 8-pCPT-2'-O-Me-cAMP-AM

The primary signaling cascade initiated by 8-pCPT-2'-O-Me-cAMP-AM involves the activation of Epac and its downstream effector Rap1. This pathway is implicated in a multitude of cellular functions, including cell adhesion, secretion, and regulation of intracellular calcium.

Caption: Activation of the Epac signaling pathway by 8-pCPT-2'-O-Me-cAMP-AM.

Classical PKA Signaling Pathway (for comparison)

In contrast to the Epac pathway, the canonical cAMP signaling route involves the activation of PKA. This pathway is crucial for a different, albeit sometimes overlapping, set of cellular responses. 8-pCPT-2'-O-Me-cAMP-AM is a poor activator of this pathway.

Caption: The canonical cAMP-dependent Protein Kinase A (PKA) signaling pathway.

Experimental Protocols

Rap1 Activation Assay

This assay measures the level of active, GTP-bound Rap1 in cell lysates.

Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., INS-1) and grow to 80-90% confluency. Starve cells in serum-free medium for 2-4 hours before treatment. Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM (e.g., 1 µM) for the specified time (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse in a buffer containing a non-ionic detergent (e.g., 1% NP-40), protease inhibitors, and phosphatase inhibitors.

-

Pull-down of Active Rap1: Incubate cell lysates with a GST-fusion protein of the Rap-binding domain (RBD) of RalGDS coupled to glutathione-agarose beads. The RBD of RalGDS specifically binds to the GTP-bound form of Rap1.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution and Western Blotting: Elute the bound proteins by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Detection: Probe the membrane with a primary antibody specific for Rap1, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Quantify the band intensity of the pull-down sample and normalize to the total Rap1 in the input lysate to determine the relative amount of active Rap1.

Caption: Workflow for a Rap1 activation pull-down assay.

FRET-based Measurement of Intracellular cAMP

Förster Resonance Energy Transfer (FRET)-based biosensors, such as those utilizing Epac as the cAMP-sensing moiety (e.g., Epac-S H189), allow for real-time monitoring of intracellular cAMP dynamics.[12][13][14][15]

Methodology:

-

Cell Transfection: Transfect cells with a plasmid encoding an Epac-based FRET biosensor (e.g., CFP-Epac-YFP).

-

Live-Cell Imaging Setup: Plate transfected cells on glass-bottom dishes suitable for microscopy. Mount the dish on an inverted microscope equipped for live-cell imaging, including a temperature and CO2-controlled chamber.

-

Image Acquisition: Excite the donor fluorophore (e.g., CFP at ~430 nm) and acquire images in both the donor (e.g., CFP at ~475 nm) and acceptor (e.g., YFP at ~530 nm) emission channels.

-

Baseline Measurement: Record baseline FRET ratio (Acceptor/Donor intensity) for a few minutes before stimulation.

-

Stimulation: Add 8-pCPT-2'-O-Me-cAMP-AM to the imaging medium at the desired concentration.

-

Time-Lapse Imaging: Continue to acquire images at regular intervals to monitor the change in FRET ratio over time. An increase in intracellular cAMP will lead to a conformational change in the biosensor, resulting in a decrease in FRET efficiency (a decrease in the Acceptor/Donor emission ratio).

-

Data Analysis: Calculate the FRET ratio for each time point and plot the change in ratio over time to visualize the dynamics of intracellular cAMP.

Cell Adhesion Assay

This assay quantifies the adhesion of cells to an extracellular matrix protein, such as fibronectin, which can be modulated by Epac signaling.[16][17][18][19][20]

Methodology:

-

Plate Coating: Coat a 96-well plate with fibronectin (e.g., 10 µg/mL in PBS) overnight at 4°C. Block non-specific binding sites with a solution of Bovine Serum Albumin (BSA).

-

Cell Preparation: Resuspend cells (e.g., Jurkat cells) in serum-free medium. Pre-treat a subset of cells with 8-pCPT-2'-O-Me-cAMP-AM.

-

Cell Seeding: Add the cell suspension to the fibronectin-coated and BSA-coated (negative control) wells.

-

Adhesion Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for cell adhesion.

-

Washing: Gently wash the wells with PBS to remove non-adherent cells.

-

Quantification of Adherent Cells:

-

Crystal Violet Staining: Fix the adherent cells with methanol, stain with crystal violet, and then solubilize the dye. Measure the absorbance at ~570 nm.

-

Fluorescent Dye Staining: Lyse the cells and quantify the DNA content using a fluorescent dye (e.g., CyQuant GR dye). Measure fluorescence at the appropriate excitation/emission wavelengths.

-

-

Analysis: Compare the number of adherent cells in the treated versus untreated conditions.

Insulin Secretion Assay

This protocol is designed to measure insulin release from pancreatic β-cells (e.g., INS-1 cells) in response to 8-pCPT-2'-O-Me-cAMP-AM.[8][9][10][21][22]

Methodology:

-

Cell Culture: Culture INS-1 cells in RPMI-1640 medium supplemented with fetal bovine serum, sodium pyruvate, β-mercaptoethanol, and antibiotics.

-

Pre-incubation: Wash the cells with a Krebs-Ringer bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.5 mM) and pre-incubate for 1-2 hours at 37°C.

-

Stimulation: Replace the pre-incubation buffer with fresh KRB buffer containing a stimulatory concentration of glucose (e.g., 15 mM) with or without various concentrations of 8-pCPT-2'-O-Me-cAMP-AM.

-

Incubation: Incubate for a defined period (e.g., 2 hours) at 37°C.

-

Sample Collection: Collect the supernatant, which contains the secreted insulin.

-

Insulin Quantification: Measure the insulin concentration in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA) specific for rat insulin.

-

Normalization: Lyse the cells and measure the total protein content to normalize the amount of secreted insulin to the total cellular protein.

Measurement of Intracellular Calcium Mobilization

This method assesses the ability of 8-pCPT-2'-O-Me-cAMP-AM to induce the release of calcium from intracellular stores.[2][3][23]

Methodology:

-

Cell Loading with Calcium Indicator: Incubate cells (e.g., pancreatic β-cells) with a calcium-sensitive fluorescent dye such as Fura-2 AM or Fluo-4 AM in a suitable buffer.

-

Washing: Wash the cells to remove excess extracellular dye.

-

Baseline Fluorescence Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence microscope or a plate reader. For Fura-2, this involves ratiometric imaging at excitation wavelengths of 340 nm and 380 nm.

-

Stimulation: Add 8-pCPT-2'-O-Me-cAMP-AM to the cells while continuously recording the fluorescence.

-

Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence (for Fluo-4) or a change in the 340/380 nm ratio (for Fura-2) indicates an increase in intracellular calcium concentration.

-

Analysis: Plot the fluorescence intensity or ratio over time to visualize the calcium transient.

Conclusion

8-pCPT-2'-O-Me-cAMP-AM is an indispensable pharmacological tool for the specific investigation of Epac-mediated signaling. Its high selectivity over PKA allows for the clear delineation of the cellular functions governed by this alternative cAMP effector. The experimental protocols detailed in this guide provide a framework for researchers to effectively utilize this compound to explore the diverse roles of Epac in cellular physiology and pathophysiology. A thorough understanding of its mechanism of action and appropriate experimental design are crucial for obtaining robust and reproducible data in the pursuit of novel therapeutic strategies targeting the Epac signaling pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epac-selective cAMP analog 8-pCPT-2'-O-Me-cAMP as a stimulus for Ca2+-induced Ca2+ release and exocytosis in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EPAC proteins transduce diverse cellular actions of cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 8-pCPT-2′-O-Me-cAMP | Genome Context [genomecontext.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Enhanced Rap1 Activation and Insulin Secretagogue Properties of an Acetoxymethyl Ester of an Epac-selective Cyclic AMP Analog in Rat INS-1 Cells: STUDIES WITH 8-pCPT-2′-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Enhanced Rap1 activation and insulin secretagogue properties of an acetoxymethyl ester of an Epac-selective cyclic AMP analog in rat INS-1 cells: studies with 8-pCPT-2'-O-Me-cAMP-AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-pCPT-2-O-Me-cAMP-AM | EPAC Activators: R&D Systems [rndsystems.com]

- 12. Time-Domain Fluorescence Lifetime Imaging of cAMP Levels with EPAC-Based FRET Sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Recording Intracellular cAMP Levels with EPAC-Based FRET Sensors by Fluorescence Lifetime Imaging | Springer Nature Experiments [experiments.springernature.com]

- 15. researchgate.net [researchgate.net]

- 16. cellbiolabs.com [cellbiolabs.com]

- 17. Innovative method for quantification of cell-cell adhesion in 96-well plates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. cellbiologics.com [cellbiologics.com]

- 19. repository.lsu.edu [repository.lsu.edu]

- 20. researchgate.net [researchgate.net]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]

- 23. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP-AM: A Selective Epac Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-p-Chlorophenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-pCPT-2'-O-Me-cAMP-AM), is a highly selective and cell-permeable activator of Exchange protein directly activated by cAMP (Epac). This analog of cyclic AMP (cAMP) has become an invaluable tool for elucidating the physiological roles of Epac isoforms, Epac1 and Epac2, distinct from the well-characterized Protein Kinase A (PKA) pathway. Its acetoxymethyl (AM) ester modification confers enhanced membrane permeability, allowing for the efficient delivery of the active compound, 8-pCPT-2'-O-Me-cAMP, into the cytoplasm following cleavage by intracellular esterases. This technical guide provides a comprehensive overview of 8-pCPT-2'-O-Me-cAMP-AM, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the signaling pathways it modulates.

Core Concepts and Mechanism of Action

8-pCPT-2'-O-Me-cAMP-AM is a prodrug that, once intracellular, is converted to its active form, 8-pCPT-2'-O-Me-cAMP. The active compound is a potent agonist for Epac proteins, which are guanine (B1146940) nucleotide exchange factors (GEFs) for the small GTPases Rap1 and Rap2. The selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA is a key feature, enabling the specific investigation of Epac-mediated signaling.[1] Upon binding of the agonist, Epac undergoes a conformational change that activates its GEF domain, leading to the exchange of GDP for GTP on Rap proteins. Activated, GTP-bound Rap then initiates a cascade of downstream signaling events that regulate a wide array of cellular processes. These include cell adhesion, junctional integrity, exocytosis, and gene expression.[2]

Quantitative Data

The following tables summarize key quantitative parameters related to the activity of 8-pCPT-2'-O-Me-cAMP and its AM-ester prodrug.

| Parameter | Value | Target | Notes | Reference |

| AC50 | 1.8 µM | Epacs | Activation constant for the active form, 8-pCPT-2'-O-Me-cAMP. | [3] |

| EC50 | 2.2 µM | Epac1 | Apparent affinity for the active form, 8-pCPT-2'-O-Me-cAMP, in Rap1 activation assays. | [1] |

| ECmax | 0.1 µM | Cellular Rap1 Activation | Effective concentration for maximal Rap1 activation in HUVECs using the cell-permeable AM form. | [4] |

| Application | Cell Type | Concentration Range | Observed Effect | Reference |

| Insulin (B600854) Secretion | Mouse Islets | 1-10 µM | Potentiation of glucose-stimulated insulin secretion. | [5] |

| Epithelial Barrier Restoration | RSV-infected cells | 5 µM | Partial restoration of the epithelial barrier. | [6] |

| cAMP Reporter Activation | INS-1 cells | 20 µM | Activation of the Epac1-camps reporter. | [2] |

| Chloride Secretion | T84 cells | 50 µM | Stimulation of Cl⁻ secretion. | [7] |

| Adherens Junction Protection | Hypoxic cells | 2.5 µM | Prevention of adherens junction disassembly. | [2] |

Signaling Pathways

The activation of Epac by 8-pCPT-2'-O-Me-cAMP initiates a signaling cascade that is distinct from the PKA pathway. The primary effector of Epac is the small GTPase Rap1.

Experimental Protocols

Rap1 Activation Assay

This protocol describes the detection of active, GTP-bound Rap1 following cell stimulation with 8-pCPT-2'-O-Me-cAMP-AM using a pull-down assay with a Rap1-binding domain (RBD) of RalGDS.

Materials:

-

Cells of interest

-

8-pCPT-2'-O-Me-cAMP-AM (stock solution in DMSO)

-

Serum-free cell culture medium

-

Ice-cold PBS

-

Lysis Buffer (e.g., RIPA buffer) with protease inhibitors

-

RalGDS-RBD agarose (B213101) beads

-

Wash Buffer (e.g., Tris-buffered saline with 0.5% Triton X-100)

-

SDS-PAGE loading buffer

-

Anti-Rap1 antibody

-

Apparatus for SDS-PAGE and Western blotting

Procedure:

-

Cell Culture and Stimulation:

-

Plate cells and grow to desired confluency.

-

Prior to stimulation, starve cells in serum-free medium for a recommended period (e.g., 2-4 hours) to reduce basal signaling. Note: Esterases in serum can cleave the acetoxymethyl ester, reducing cell permeability.[8]

-

Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM for the appropriate time. A vehicle control (DMSO) should be run in parallel.

-

-

Cell Lysis:

-

Quickly wash cells with ice-cold PBS.

-

Lyse cells on ice with ice-cold Lysis Buffer containing protease inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Pull-Down of Active Rap1:

-

Transfer the supernatant to a new tube.

-

Add RalGDS-RBD agarose beads to the lysate.

-

Incubate at 4°C with gentle rotation for 1 hour.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation.

-

Wash the beads multiple times with Wash Buffer.

-

After the final wash, remove all supernatant and resuspend the beads in SDS-PAGE loading buffer.

-

Boil the samples to elute the bound proteins.

-

-

Western Blot Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.

-

An aliquot of the total cell lysate should be run as a loading control.

-

Insulin Secretion Assay

This protocol outlines the measurement of insulin secretion from pancreatic islet cells in response to 8-pCPT-2'-O-Me-cAMP-AM.

Materials:

-

Isolated pancreatic islets (e.g., mouse or human)

-

Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations

-

8-pCPT-2'-O-Me-cAMP-AM

-

Insulin detection kit (e.g., ELISA)

Procedure:

-

Islet Preparation and Pre-incubation:

-

Isolate pancreatic islets using standard procedures.

-

Pre-incubate islets in KRB buffer with a low glucose concentration (e.g., 2.8 mM) to establish a basal secretion rate.

-

-

Stimulation:

-

Incubate batches of islets in KRB buffer containing either a low (basal) or high (stimulatory) concentration of glucose.

-

Within these glucose conditions, treat islets with different concentrations of 8-pCPT-2'-O-Me-cAMP-AM or a vehicle control.

-

-

Sample Collection:

-

After the incubation period, collect the supernatant, which contains the secreted insulin.

-

-

Insulin Measurement:

-

Quantify the insulin concentration in the collected supernatants using an insulin ELISA kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the amount of secreted insulin to the number of islets or total insulin content.

-

Compare the insulin secretion levels between the different treatment groups.

-

Conclusion

8-pCPT-2'-O-Me-cAMP-AM is a powerful and indispensable pharmacological tool for the specific activation of Epac-mediated signaling pathways. Its cell-permeable nature and high selectivity over PKA allow for precise dissection of the cellular functions of Epac1 and Epac2. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further unraveling the complexities of Epac signaling in health and disease.

References

- 1. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sinobiological.com [sinobiological.com]

8-pCPT-2'-O-Me-cAMP-AM: An In-depth Technical Guide to a Potent Epac Activator

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-p-Chlorophenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-pCPT-2'-O-Me-cAMP-AM), a highly selective and cell-permeable activator of the Exchange protein directly activated by cAMP (Epac). This document details its mechanism of action, quantitative data on its potency and selectivity, and in-depth experimental protocols for its application in research. Furthermore, key signaling pathways and experimental workflows are visualized through detailed diagrams to facilitate a deeper understanding of its cellular functions. This guide is intended to serve as a critical resource for researchers in cell biology, pharmacology, and drug development exploring the therapeutic potential of targeting Epac signaling.

Introduction

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a vast array of physiological processes. Its effects are primarily mediated through two distinct intracellular receptors: the well-known Protein Kinase A (PKA) and the more recently discovered Exchange protein directly activated by cAMP (Epac), also known as cAMP-regulated guanine (B1146940) nucleotide exchange factor (cAMP-GEF). The discovery of Epac has unveiled a PKA-independent signaling axis for cAMP, opening new avenues for therapeutic intervention in diseases such as cardiovascular disorders, cancer, and inflammatory conditions.

8-pCPT-2'-O-Me-cAMP-AM has emerged as a pivotal pharmacological tool to dissect the specific roles of Epac signaling. It is a cell-permeable analog of cAMP, engineered for high selectivity towards Epac over PKA. The addition of an acetoxymethyl (AM) ester group masks the negative charge of the phosphate (B84403) moiety, facilitating its passive diffusion across the plasma membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant molecule, 8-pCPT-2'-O-Me-cAMP, which then accumulates intracellularly.[1][2] This targeted intracellular delivery and activation mechanism makes 8-pCPT-2'-O-Me-cAMP-AM a superior tool for studying Epac-mediated cellular processes.

Chemical Properties and Mechanism of Action

8-pCPT-2'-O-Me-cAMP-AM is a prodrug form of the Epac activator 8-pCPT-2'-O-Me-cAMP. The key structural modifications, the 8-p-chlorophenylthio and the 2'-O-methyl substitutions on the adenosine core, confer high affinity and selectivity for the cAMP-binding domain of Epac.

Upon entering the cell, 8-pCPT-2'-O-Me-cAMP-AM is hydrolyzed by intracellular esterases, releasing the active compound 8-pCPT-2'-O-Me-cAMP.[1][2] This active form binds to the cyclic nucleotide-binding (CNB) domain of Epac, inducing a conformational change that relieves autoinhibition and exposes the catalytic domain. The activated Epac then functions as a guanine nucleotide exchange factor (GEF) for the small GTPases Rap1 and Rap2. Specifically, Epac promotes the exchange of GDP for GTP on Rap proteins, leading to their activation and the initiation of downstream signaling cascades.

References

An In-depth Technical Guide to the 8-pCPT-2-O-Me-cAMP-AM Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the signaling pathway modulated by 8-pCPT-2-O-Me-cAMP-AM, a pivotal tool for studying the PKA-independent effects of cyclic AMP (cAMP). We will delve into its mechanism of action, downstream effectors, and provide detailed protocols for key experimental analyses.

Introduction: A Selective Tool for Epac Activation

8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester, commonly known as this compound or '007-AM', is a highly selective and cell-permeable cyclic AMP (cAMP) analog.[1][2] Its primary significance lies in its ability to preferentially activate Exchange protein directly activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor (GEF) for the small GTPase Rap, with minimal activation of Protein Kinase A (PKA). This selectivity allows researchers to dissect the specific roles of the Epac signaling cascade, which are distinct from the well-characterized PKA pathway.

The 'AM' (acetoxymethyl ester) modification renders the molecule lipophilic, allowing it to readily cross the plasma membrane.[3] Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeable compound, 8-pCPT-2-O-Me-cAMP.[3][4] This active form then directly engages and activates Epac isoforms (Epac1 and Epac2).[5]

Mechanism of Action and Signaling Pathway

The signaling cascade initiated by this compound is a linear progression from prodrug activation to downstream cellular responses.

-

Cellular Uptake and Activation : The AM-ester form of the compound passively diffuses across the cell membrane. Intracellular esterases then hydrolyze the ester bond, trapping the active 8-pCPT-2-O-Me-cAMP within the cytosol.[3][4]

-

Epac Activation : The active analog binds to the cyclic nucleotide-binding (CNB) domain of Epac, inducing a conformational change. This change relieves autoinhibition and exposes the catalytic GEF domain.[6]

-

Rap GTPase Activation : Activated Epac functions as a GEF for the small GTPase Rap1 (and Rap2). It catalyzes the exchange of GDP for GTP on Rap1, converting it to its active, GTP-bound state.[4]

-

Downstream Effector Engagement : Active Rap1-GTP recruits and activates a variety of downstream effector proteins, leading to diverse cellular responses. Key effectors include Phospholipase C-epsilon (PLC-ε), which leads to calcium mobilization, and various proteins involved in cell adhesion, junction tightening, and exocytosis.[2][7]

The following diagram illustrates this core signaling pathway.

Quantitative Data

The efficacy and selectivity of 8-pCPT-2-O-Me-cAMP (the active form) have been quantified in various studies. The following table summarizes key data points.

| Compound | Target Protein | Assay Type | Value (EC50) | Cell/System Type | Reference |

| 8-pCPT-2-O-Me-cAMP | Epac1 | Rap1 Activation (in vitro) | 2.2 µM | In vitro | |

| 8-pCPT-2-O-Me-cAMP | Epac | GDP Dissociation from Rap1 | 1.8 µM | In vitro | [5] |

| 8-pCPT-2-O-Me-cAMP | PKA | Kinase Activity | >10 µM | In vitro | [8][9] |

| This compound | Epac1 | Rap1 Activation (cellular) | ~0.1 µM (ECmax) | HUVECs |

Experimental Protocols

To investigate the this compound signaling pathway, two primary assays are commonly employed: the Rap1 activation pull-down assay to measure the direct engagement of the pathway, and intracellular calcium measurement to assess a key downstream functional outcome.

Rap1 Activation Pull-Down Assay

This assay selectively isolates the active, GTP-bound form of Rap1 from cell lysates using the Rap-binding domain (RBD) of its effector protein, RalGDS.

Materials:

-

RalGDS-RBD fused to GST and coupled to agarose (B213101) beads.

-

Lysis/Binding/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, supplemented with protease inhibitors).

-

GTPγS (non-hydrolyzable GTP analog for positive control).

-

GDP (for negative control).

-

2x SDS-PAGE reducing sample buffer.

-

Primary antibody against Rap1.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Protocol:

-

Cell Culture and Stimulation: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound for the specified time. Include untreated controls.

-

Lysis: Aspirate media, wash cells with ice-cold PBS, and lyse cells directly on the plate with ice-cold Lysis Buffer. Scrape cells and transfer the lysate to a microcentrifuge tube.

-

Clarification: Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Lysate Normalization: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate and normalize samples to ensure equal protein loading (typically 0.5 - 1.0 mg per pull-down).

-

Pull-Down: Add RalGDS-RBD agarose beads (typically 20-40 µL of slurry) to each normalized lysate.

-

Incubation: Incubate the tubes at 4°C for 1 hour with gentle agitation to allow the active Rap1-GTP to bind to the beads.

-

Washing: Pellet the beads by centrifugation (e.g., 5,000 x g for 1 min). Discard the supernatant. Wash the beads three times with 0.5 mL of Lysis Buffer to remove non-specific binders.

-

Elution: After the final wash, remove all supernatant and resuspend the bead pellet in 40 µL of 2x SDS-PAGE sample buffer.

-

Western Blotting: Boil the samples for 5 minutes, centrifuge briefly, and load the supernatant onto an SDS-PAGE gel. Following electrophoresis and transfer, probe the membrane with an anti-Rap1 antibody to detect the amount of pulled-down active Rap1.

Intracellular Calcium Measurement with Fura-2 AM

This method uses a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular calcium concentration ([Ca²⁺]i) following cell stimulation.

Materials:

-

Fura-2 AM (acetoxymethyl ester form).

-

High-quality, anhydrous DMSO.

-

Pluronic F-127 (optional, aids dye solubilization).

-

HEPES-buffered saline solution (HBS).

-

Fluorescence microscope or plate reader capable of ratiometric imaging with excitation at ~340 nm and ~380 nm, and emission at ~510 nm.

Protocol:

-

Cell Plating: Seed cells on glass coverslips or in a 96-well imaging plate and grow to the desired confluency.

-

Dye Preparation: Prepare a stock solution of Fura-2 AM in DMSO (e.g., 1 mM). For the loading buffer, dilute the Fura-2 AM stock into HBS to a final concentration of 1-5 µM. Adding a small amount of Pluronic F-127 can aid dispersion.

-

Cell Loading: Remove the culture medium, wash cells once with HBS, and then add the Fura-2 AM loading buffer.

-

Incubation: Incubate the cells at room temperature or 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification by cellular esterases.

-

Washing: After incubation, wash the cells twice with HBS to remove extracellular dye. Add fresh HBS for the imaging experiment.

-

Imaging and Data Acquisition:

-

Mount the coverslip or plate on the imaging system.

-

Acquire a baseline fluorescence ratio (F340/F380) for a few minutes before stimulation.

-

Add this compound to the cells and continue recording the fluorescence ratio over time.

-

The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration. An increase in this ratio indicates a rise in [Ca²⁺]i.[8][10]

-

Conclusion

This compound is an indispensable pharmacological tool for the specific activation of the Epac-Rap1 signaling axis. Its utility in bypassing PKA allows for the precise investigation of this pathway's role in a multitude of cellular functions, including calcium signaling, cell adhesion, and secretion. The experimental protocols provided herein offer a robust framework for researchers to explore the impact of Epac activation in their specific models, contributing to a deeper understanding of cAMP-mediated cellular regulation.

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Epac-Rap1 Signaling Pathway Controls cAMP-mediated Exocytosis of Weibel-Palade Bodies in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. Active Rap1 Detection Kit | Cell Signaling Technology [cellsignal.com]

- 7. Epac Activates the Small G Proteins Rap1 and Rab3A to Achieve Exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. moodle2.units.it [moodle2.units.it]

- 9. hellobio.com [hellobio.com]

- 10. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Targets of 8-pCPT-2'-O-Me-cAMP-AM

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-p-Chlorophenylthio-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester (8-pCPT-2'-O-Me-cAMP-AM), is a highly selective, cell-permeable chemical probe widely utilized in cell biology and pharmacology to investigate cyclic AMP (cAMP) signaling pathways. As a prodrug, it readily crosses the plasma membrane and is intracellularly hydrolyzed by endogenous esterases to its active form, 8-pCPT-2'-O-Me-cAMP. This active metabolite functions as a potent and specific activator of the Exchange protein directly activated by cAMP (Epac), a guanine (B1146940) nucleotide exchange factor for the small GTPase Rap. This guide provides a comprehensive overview of the biological targets of 8-pCPT-2'-O-Me-cAMP-AM, its mechanism of action, downstream signaling cascades, and detailed experimental protocols for its characterization.

Primary Biological Target: Epac

The principal biological targets of the active metabolite of 8-pCPT-2'-O-Me-cAMP-AM are the two isoforms of Epac: Epac1 and Epac2. These proteins act as crucial sensors for the second messenger cAMP, operating independently of the well-characterized Protein Kinase A (PKA) pathway.

Mechanism of Action

Upon intracellular conversion, 8-pCPT-2'-O-Me-cAMP binds to the cyclic nucleotide-binding (CNB) domain of Epac. This binding induces a conformational change in the Epac protein, leading to the activation of its guanine nucleotide exchange factor (GEF) activity. Activated Epac then promotes the exchange of GDP for GTP on the small G-protein Rap (primarily Rap1), thereby switching Rap to its active, GTP-bound state.

Quantitative Analysis of Target Activation

The potency and selectivity of 8-pCPT-2'-O-Me-cAMP for Epac have been quantified in various studies. The following table summarizes key quantitative data for the active metabolite.

| Target | Parameter | Value | Cell/System | Reference |

| Epac1 | EC50 | 1.8 µM | In vitro Rap1 activation assay | |

| Epac1 | EC50 | 2.2 µM | In vitro Rap1 activation assay | |

| Epac2 | AC50 | 3.5 µM | In vitro exchange assay | |

| PKA | EC50 | > 10 µM | In vitro kinase activity assay |

Downstream Signaling Pathways

Activation of Epac by 8-pCPT-2'-O-Me-cAMP initiates a cascade of downstream signaling events, primarily mediated by the activation of Rap1. These pathways are involved in a diverse range of cellular processes.

Epac-Rap1 Signaling Cascade

The canonical signaling pathway initiated by 8-pCPT-2'-O-Me-cAMP involves the direct activation of Epac and the subsequent activation of Rap1.

Caption: Activation of Epac by 8-pCPT-2-O-Me-cAMP leads to Rap1 activation.

Key Downstream Effectors of Epac-Rap1 Signaling

Activated Rap1 modulates the activity of a variety of downstream effector proteins, leading to diverse cellular responses.

Caption: Major downstream signaling pathways modulated by Epac activation.

These pathways are integral to processes such as:

-

Cell Adhesion: Epac-Rap1 signaling enhances integrin-mediated cell adhesion to the extracellular matrix.

-

Cell-Cell Junctions: It strengthens cell-cell junctions by modulating the function of cadherins.

-

Exocytosis: Epac plays a significant role in regulated exocytosis, including insulin secretion from pancreatic β-cells.

-

Intracellular Calcium Mobilization: Epac activation can lead to the release of Ca²⁺ from intracellular stores through a PLC-dependent mechanism.

-

Gene Expression and Cell Proliferation: Through cross-talk with other signaling pathways, Epac can influence gene transcription and cell proliferation.

Secondary/Off-Target Effects: Protein Kinase A (PKA)

While 8-pCPT-2'-O-Me-cAMP is highly selective for Epac, at high concentrations, it may exhibit weak activation of PKA. However, in most cellular contexts and at typical working concentrations (1-10 µM), the effects observed are predominantly Epac-mediated. It is crucial for researchers to perform control experiments, such as using PKA-specific inhibitors or activators, to confirm the Epac-dependence of their observations.

Experimental Protocols

Rap1 Activation Assay (Pull-down Method)

This assay is used to measure the levels of active, GTP-bound Rap1 in cell lysates following treatment with 8-pCPT-2'-O-Me-cAMP-AM.

Workflow Diagram:

Caption: Workflow for the Rap1 pull-down activation assay.

Detailed Methodology:

-

Cell Culture and Treatment: Plate cells to achieve 80-90% confluency. Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM for the specified time. Include vehicle-treated cells as a negative control.

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., 1% Triton X-100, 0.1 M Tris-HCl pH 7.5, 0.15 M NaCl, 2 mM EDTA, with protease and phosphatase inhibitors).

-

Scrape the cells and collect the lysate.

-

Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

-

Rap1 Pull-Down:

-

Incubate a portion of the cell lysate (typically 500 µg of protein) with RalGDS-RBD (Rap1-binding domain of RalGDS) coupled to agarose (B213101) or magnetic beads for 1 hour at 4°C with gentle rotation.

-

-

Washing:

-

Pellet the beads by centrifugation (or using a magnetic rack).

-

Wash the beads three times with lysis buffer to remove non-specifically bound proteins.

-

-

Elution:

-

Resuspend the beads in 2x SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes to elute the bound proteins.

-

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for Rap1.

-

Incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analyze the band intensities to quantify the amount of active Rap1. A sample of the total cell lysate should be run in parallel to determine the total Rap1 levels.

-

FRET-based Epac Activation Assay

This live-cell imaging technique directly visualizes the conformational change in Epac upon binding to cAMP analogs, providing real-time kinetic data on Epac activation.

Workflow Diagram:

Caption: Workflow for the FRET-based Epac activation assay.

Detailed Methodology:

-

Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for microscopy.

-

Transfect cells with a plasmid encoding an Epac-based FRET biosensor (e.g., a construct with CFP and YFP flanking Epac). Allow 24-48 hours for protein expression.

-

-

Imaging Setup:

-

Mount the dish on the stage of a fluorescence microscope equipped for FRET imaging.

-

Maintain cells in an appropriate imaging buffer at 37°C.

-

-

Image Acquisition:

-

Excite the donor fluorophore (CFP) at its excitation wavelength (e.g., 430 nm).

-

Acquire images in both the donor (CFP) and acceptor (YFP) emission channels.

-

Acquire a series of baseline images before adding the compound.

-

-

Treatment:

-

Add 8-pCPT-2'-O-Me-cAMP-AM to the imaging dish at the desired concentration.

-

-

Real-time Imaging:

-

Continuously acquire images in both channels to monitor the change in FRET over time. An increase in the CFP/YFP emission ratio indicates Epac activation.

-

-

Data Analysis:

-

Correct images for background fluorescence.

-

Calculate the FRET ratio (e.g., YFP emission / CFP emission or CFP emission / YFP emission, depending on the biosensor design) for each time point.

-

Plot the change in FRET ratio over time to visualize the kinetics of Epac activation.

-

Static Insulin Secretion Assay

This assay measures the amount of insulin released from pancreatic beta-cells (e.g., INS-1 cells or isolated islets) in response to 8-pCPT-2'-O-Me-cAMP-AM.

Workflow Diagram:

Caption: Workflow for the static insulin secretion assay.

Detailed Methodology:

-

Cell/Islet Preparation:

-

Culture pancreatic beta-cells (e.g., INS-1 832/13) or isolated pancreatic islets.

-

For islets, allow a recovery period after isolation.

-

-

Pre-incubation:

-

Wash the cells/islets with a Krebs-Ringer Bicarbonate (KRB) buffer containing a low concentration of glucose (e.g., 2.8 mM) to establish a basal insulin secretion rate.

-

Pre-incubate in this buffer for 30-60 minutes at 37°C.

-

-

Incubation with Test Compounds:

-

Replace the pre-incubation buffer with fresh KRB buffer containing the desired experimental conditions. This typically includes:

-

Low glucose (negative control)

-

High glucose (positive control)

-

Low glucose + 8-pCPT-2'-O-

-

-

An In-depth Technical Guide to 8-pCPT-2'-O-Me-cAMP-AM: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 8-pCPT-2'-O-Me-cAMP-AM, a potent and cell-permeable selective activator of Exchange Protein directly Activated by cAMP (Epac). This document details its chemical structure, synthesis, mechanism of action, and provides detailed experimental protocols for its use in cell-based assays.

Chemical Structure and Properties

8-pCPT-2'-O-Me-cAMP-AM, also known as 007-AM, is a synthetically modified analog of cyclic adenosine (B11128) monophosphate (cAMP).[1] Its chemical name is 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate acetoxymethyl ester.[1][2] The key structural modifications—the 8-para-chlorophenylthio (8-pCPT) and the 2'-O-methyl (2'-O-Me) groups—confer high selectivity for Epac over Protein Kinase A (PKA), the other major intracellular cAMP sensor.[3][4]

The addition of the acetoxymethyl (AM) ester group is a critical feature that renders the molecule lipophilic, allowing it to readily cross cell membranes.[2] Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant form, 8-pCPT-2'-O-Me-cAMP, which then accumulates intracellularly.[5]

| Property | Value |

| Chemical Formula | C20H21ClN5O8PS[6][7] |

| Molecular Weight | 557.90 g/mol [6][7] |

| CAS Number | 1152197-23-3[6][7] |

| Appearance | Colorless to light yellow film or powder[6][7] |

| Purity | ≥97% (HPLC)[1] |

| Solubility | Soluble in DMSO (up to 100 mM)[1] |

| Storage | Store at -20°C[1] |

Synthesis of 8-pCPT-2'-O-Me-cAMP-AM

The synthesis of 8-pCPT-2'-O-Me-cAMP-AM is a two-step process that begins with the commercially available 8-pCPT-2'-O-Me-cAMP. The key step is the esterification of the cyclic phosphate (B84403) group with an acetoxymethyl moiety.

Synthesis Protocol

The following protocol is based on the method described by Vliem et al. (2008).[7]

Materials:

-

8-pCPT-2'-O-Me-cAMP, diisopropylethylammonium salt

-

Dimethylformamide (DMF)

-

Acetoxymethyl bromide

-

Diisopropylethylamine (DIPEA)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Suspend 360 µmol of 8-pCPT-2'-O-Me-cAMP, diisopropylethylammonium salt, in 1000 µL of DMF.[7]

-

Add 1800 µmol (5 equivalents) of acetoxymethyl bromide and 1080 µmol (3 equivalents) of diisopropylethylamine to the suspension.[7]

-

Stir the reaction mixture at ambient temperature for 30 minutes.[7]

-

Monitor the progress of the AM-ester formation using analytical HPLC with 40% acetonitrile as the eluent.[7]

-

Once the reaction is complete, stop the reaction by evaporating all volatile components in a speed-vac centrifuge under reduced pressure.[7]

-

Re-dissolve the residue in 0.8 mL of DMF.[7]

-

Purify the product by preparative HPLC using 40% acetonitrile as the eluent.[7]

-

Collect the product-containing fractions and evaporate the solvent to yield 8-pCPT-2'-O-Me-cAMP-AM as a mixture of axial and equatorial isomers.[7]

Synthesis Workflow

Signaling Pathways

8-pCPT-2'-O-Me-cAMP-AM is a highly selective activator of the Epac/Rap signaling pathway. Upon intracellular delivery and activation, it directly binds to the cyclic nucleotide-binding domain of Epac, inducing a conformational change that promotes its guanine (B1146940) nucleotide exchange factor (GEF) activity towards the small G-protein Rap1. This leads to the exchange of GDP for GTP on Rap1, thereby activating it. Activated Rap1 then engages various downstream effectors to modulate a wide range of cellular processes.

Experimental Protocols

This section provides detailed protocols for common cell-based assays utilizing 8-pCPT-2'-O-Me-cAMP-AM.

Rap1 Activation Assay

This assay measures the level of active, GTP-bound Rap1 in cell lysates.

Materials:

-

Cells of interest (e.g., HUVECs)

-

8-pCPT-2'-O-Me-cAMP-AM

-

Lysis buffer (e.g., RIPA buffer)

-

Rap1 activation assay kit (containing RalGDS-RBD beads)

-

Anti-Rap1 antibody

-

SDS-PAGE and Western blotting reagents

Procedure:

-

Plate and culture cells to the desired confluency.

-

Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM (e.g., 0.1 µM for HUVECs) for the specified time.[8]

-

Lyse the cells on ice with lysis buffer.

-

Clarify the lysates by centrifugation.

-

Incubate the lysates with RalGDS-RBD agarose (B213101) beads to pull down GTP-bound Rap1.

-

Wash the beads to remove non-specifically bound proteins.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Probe the membrane with an anti-Rap1 antibody to detect the amount of activated Rap1.

Insulin Secretion Assay

This assay measures the potentiation of glucose-stimulated insulin secretion by 8-pCPT-2'-O-Me-cAMP-AM in pancreatic beta-cells.

Materials:

-

Pancreatic beta-cells (e.g., INS-1 cells, primary islets)

-

8-pCPT-2'-O-Me-cAMP-AM

-

Krebs-Ringer bicarbonate buffer (KRB) with varying glucose concentrations

-

Insulin ELISA kit

Procedure:

-

Culture pancreatic beta-cells in appropriate conditions.

-

Pre-incubate the cells in KRB containing a non-stimulatory concentration of glucose (e.g., 2.5 mM).

-

Treat the cells with 8-pCPT-2'-O-Me-cAMP-AM (e.g., 1-10 µM) for a specified duration.[1]

-

Stimulate the cells with a high concentration of glucose (e.g., 16.7 mM) in the continued presence of 8-pCPT-2'-O-Me-cAMP-AM.

-

Collect the supernatant at different time points.

-

Measure the insulin concentration in the supernatant using an insulin ELISA kit.

Cell Adhesion Assay

This assay assesses the effect of 8-pCPT-2'-O-Me-cAMP-AM on cell adhesion to an extracellular matrix protein.

Materials:

-

Cells of interest (e.g., Jurkat-Epac1 cells)[6]

-

8-pCPT-2'-O-Me-cAMP-AM

-

96-well plates coated with an extracellular matrix protein (e.g., fibronectin)

-

Cell lysis buffer

-

Luciferase assay reagent (if cells express luciferase) or other cell quantification method

Procedure:

-

Coat 96-well plates with fibronectin overnight at 4°C.[6]

-

Block the plates with a blocking buffer (e.g., 1% BSA in TSM buffer) for 1 hour.[6]

-

Resuspend the cells in an appropriate buffer.

-

Add the cells to the coated wells in the presence or absence of various concentrations of 8-pCPT-2'-O-Me-cAMP-AM.[6]

-

Allow the cells to adhere for a specific time (e.g., 45 minutes) at 37°C.[6]

-

Gently wash away non-adherent cells.

-

Lyse the remaining adherent cells.[6]

-

Quantify the number of adherent cells, for example, by measuring luciferase activity.[6]

FRET-based Epac Activation Assay

This assay utilizes a genetically encoded FRET-based biosensor (e.g., CFP-Epac-YFP) to visualize Epac activation in real-time in living cells.

Materials:

-

Cells expressing an Epac FRET biosensor

-

8-pCPT-2'-O-Me-cAMP-AM

-

Fluorescence microscope equipped for FRET imaging

Procedure:

-

Culture cells expressing the Epac FRET biosensor on glass-bottom dishes.

-

Mount the dish on the fluorescence microscope.

-

Acquire baseline FRET images.

-

Add 8-pCPT-2'-O-Me-cAMP-AM to the cells.

-

Continuously acquire FRET images to monitor the change in the FRET ratio, which indicates Epac activation.

Quantitative Data

| Assay | Cell Type | Parameter | Value | Reference |

| Rap1 Activation | HUVECs | ECmax | 0.1 µM | [8] |

| Cell Permeability (FRET) | A431 cells expressing CFP-Epac-YFP | Permeability vs. 8-pCPT-2'-O-Me-cAMP | >100-fold higher | [8] |

| Insulin Secretion | Rat INS-1 cells | Effective Concentration | 1-10 µM | [1] |

| Adhesion to Fibronectin | Jurkat-Epac1 cells | - | Triggers adhesion | [1] |

Conclusion

8-pCPT-2'-O-Me-cAMP-AM is an invaluable tool for studying the Epac/Rap signaling pathway. Its high selectivity and cell permeability make it a superior alternative to its parent compound and other cAMP analogs. The detailed protocols and data presented in this guide will aid researchers in designing and executing experiments to further elucidate the diverse roles of Epac in cellular physiology and pathophysiology.

References

- 1. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

The Genesis of a Selective Epac Agonist: A Technical Guide to 8-pCPT-2'-O-Me-cAMP-AM

An in-depth exploration of the discovery, mechanism of action, and experimental applications of a pivotal tool in cAMP signaling research.

Abstract

This technical guide provides a comprehensive overview of 8-pCPT-2'-O-Me-cAMP-AM, a cell-permeable and selective activator of Exchange protein directly activated by cAMP (Epac). We delve into the historical context of its development, detailing the chemical modifications that conferred its unique properties of cell permeability and selectivity for Epac over Protein Kinase A (PKA). This document serves as a resource for researchers, scientists, and drug development professionals, offering detailed protocols for its synthesis and key in vitro and in vivo assays. Quantitative data on its activity are presented in structured tables, and its mechanism of action is illustrated through signaling pathway diagrams.

Introduction: The Need for a Selective Epac Activator

Cyclic adenosine (B11128) monophosphate (cAMP) is a ubiquitous second messenger that governs a myriad of physiological processes. For decades, the principal effector of cAMP signaling was considered to be Protein Kinase A (PKA). However, the discovery of Exchange protein directly activated by cAMP (Epac) in the late 1990s unveiled a parallel PKA-independent signaling axis. This discovery necessitated the development of pharmacological tools to dissect the distinct roles of these two cAMP effectors.

The initial challenge was to create analogs that could differentiate between the highly conserved cAMP-binding domains of PKA and Epac. Early cAMP analogs often suffered from a lack of selectivity or poor cell permeability, limiting their utility in cellular and in vivo studies. The development of 8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate (8-pCPT-2'-O-Me-cAMP) was a significant step forward, demonstrating selectivity for Epac. However, its charged phosphate (B84403) group restricted its ability to cross the plasma membrane.

To overcome this limitation, the acetoxymethyl (AM) ester prodrug strategy was employed. The addition of the AM group to 8-pCPT-2'-O-Me-cAMP resulted in the creation of 8-pCPT-2'-O-Me-cAMP-AM, a lipophilic molecule that can readily traverse the cell membrane. Once inside the cell, endogenous esterases cleave the AM group, releasing the active, membrane-impermeant 8-pCPT-2'-O-Me-cAMP and effectively trapping it within the cytoplasm to selectively activate Epac.[1]

Physicochemical Properties and Synthesis

8-pCPT-2'-O-Me-cAMP-AM is a white to off-white solid. Its key physicochemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₀H₂₁ClN₅O₈PS |

| Molecular Weight | 557.9 g/mol |

| CAS Number | 1152197-23-3 |

| Solubility | Soluble in DMSO |

| Storage | Store at -20°C, desiccated |

Synthesis Protocol

The synthesis of 8-pCPT-2'-O-Me-cAMP-AM involves the esterification of 8-pCPT-2'-O-Me-cAMP with acetoxymethyl bromide. The following is a detailed protocol for its synthesis:

Materials:

-

8-pCPT-2'-O-Me-cAMP (diisopropylethylammonium salt)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Acetoxymethyl bromide

-

Diisopropylethylamine (DIPEA)

-

Acetonitrile (B52724) (for HPLC)

Procedure:

-

Suspend 360 µmol of 8-pCPT-2'-O-Me-cAMP (diisopropylethylammonium salt) in 1 mL of anhydrous DMF.

-

To this suspension, add 1800 µmol (5 equivalents) of acetoxymethyl bromide and 1080 µmol (3 equivalents) of diisopropylethylamine.

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the progress of the reaction by analytical High-Performance Liquid Chromatography (HPLC) using 40% acetonitrile as the eluent.

-

Once the reaction is complete, remove all volatile components using a speed-vac centrifuge under reduced pressure.

-

Re-dissolve the residue in 0.8 mL of DMF.

-

Purify the product by preparative HPLC using 40% acetonitrile as the eluent.

-

Collect the product-containing fractions and evaporate the solvent to yield 8-pCPT-2'-O-Me-cAMP-AM.

Mechanism of Action and Biological Activity

8-pCPT-2'-O-Me-cAMP-AM acts as a prodrug. Its lipophilic nature allows it to passively diffuse across the plasma membrane. Intracellularly, ubiquitous esterases cleave the acetoxymethyl ester bond, releasing the active molecule, 8-pCPT-2'-O-Me-cAMP. This active form is charged and therefore membrane-impermeant, leading to its accumulation within the cell.

8-pCPT-2'-O-Me-cAMP selectively binds to the cyclic nucleotide-binding domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that promotes the exchange of GDP for GTP on the small G-protein Rap. Activated, GTP-bound Rap then interacts with its downstream effectors to initiate a variety of cellular responses, including integrin activation, cell adhesion, and secretion.

Quantitative Activity Profile

The selectivity of 8-pCPT-2'-O-Me-cAMP for Epac over PKA is a key feature that makes it a valuable research tool. The following table summarizes its in vitro activity.

| Target | Parameter | Value | Reference |

| Epac1 | EC₅₀ (for 8-pCPT-2'-O-Me-cAMP) | 2.2 µM | [1] |

| PKA | Activity | Weak activator | [1] |

Experimental Protocols

This section provides detailed protocols for key experiments utilizing 8-pCPT-2'-O-Me-cAMP-AM.

In Vitro Rap1 Activation Assay

This assay measures the activation of the small GTPase Rap1, a direct downstream effector of Epac.

Materials:

-

Cells of interest

-

8-pCPT-2'-O-Me-cAMP-AM

-

DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

RalGDS-RBD (Rap binding domain) agarose beads

-

Wash buffer (e.g., TBS with 0.5% Triton X-100)

-

SDS-PAGE sample buffer

-

Anti-Rap1 antibody

-

Secondary antibody conjugated to HRP

-

Chemiluminescence substrate

Procedure:

-

Seed and culture cells to 70-80% confluency.

-

Starve cells in serum-free medium for 2-4 hours prior to stimulation.

-

Treat cells with the desired concentration of 8-pCPT-2'-O-Me-cAMP-AM (typically 1-50 µM) or an equivalent volume of DMSO for the desired time (e.g., 5-30 minutes).

-

Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 10 minutes at 4°C.

-

Reserve a small aliquot of the supernatant as the "total lysate" control.

-

Incubate the remaining supernatant with RalGDS-RBD agarose beads for 1 hour at 4°C with gentle rotation.

-

Wash the beads three times with ice-cold wash buffer.

-

After the final wash, aspirate the supernatant and resuspend the beads in 2X SDS-PAGE sample buffer.

-

Boil the samples for 5 minutes and analyze the eluate and the total lysate control by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

In Vitro Glucose-Stimulated Insulin (B600854) Secretion (GSIS) Assay

This assay is used to assess the effect of 8-pCPT-2'-O-Me-cAMP-AM on insulin secretion from pancreatic islets.

Materials:

-

Isolated pancreatic islets

-

Krebs-Ringer Bicarbonate (KRB) buffer supplemented with 0.1% BSA

-

Low glucose KRB (e.g., 2.8 mM glucose)

-

High glucose KRB (e.g., 16.7 mM glucose)

-

8-pCPT-2'-O-Me-cAMP-AM

-

DMSO

-

Insulin ELISA kit

Procedure:

-

Following isolation, allow pancreatic islets to recover in culture medium for at least 2 hours.

-

Hand-pick islets of similar size and place them in groups of 5-10 islets per well of a 24-well plate.

-

Pre-incubate the islets in low glucose KRB for 1 hour at 37°C.

-

Replace the pre-incubation buffer with fresh KRB containing:

-

Low glucose (negative control)

-

High glucose (positive control)

-

High glucose + 8-pCPT-2'-O-Me-cAMP-AM (test condition)

-

High glucose + DMSO (vehicle control)

-

-

Incubate for 1 hour at 37°C.

-

Collect the supernatant from each well for insulin measurement.

-

Lyse the islets to determine total insulin content.

-

Measure the insulin concentration in the supernatants and lysates using an insulin ELISA kit.

-

Express secreted insulin as a percentage of total insulin content.

In Vivo Administration via Intraperitoneal (IP) Injection in Mice

This protocol provides a general guideline for the systemic administration of 8-pCPT-2'-O-Me-cAMP-AM to mice.

Materials:

-

8-pCPT-2'-O-Me-cAMP-AM

-

Sterile DMSO

-

Sterile saline (0.9% NaCl)

-

Sterile syringes and needles (25-27 gauge)

-

Mice

Procedure:

-

Preparation of Dosing Solution:

-

Prepare a stock solution of 8-pCPT-2'-O-Me-cAMP-AM in sterile DMSO (e.g., 10 mg/mL).

-

On the day of injection, dilute the stock solution with sterile saline to the final desired concentration.

-

Crucially, ensure the final concentration of DMSO in the injected volume is low (ideally ≤ 5%) to minimize toxicity. A typical injection volume for a mouse is 10 mL/kg.

-

-

Animal Restraint:

-

Properly restrain the mouse to expose the abdomen. This can be done by scruffing the neck and back.

-

-

Injection:

-

Identify the injection site in the lower right quadrant of the abdomen to avoid puncturing the cecum or bladder.

-

Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity.

-

Gently aspirate to ensure that no blood or urine is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a slightly different location with a new sterile needle.

-

Slowly inject the prepared solution.

-

-

Post-Injection Monitoring:

-

Return the mouse to its cage and monitor for any adverse reactions.

-

Note: The optimal dose and timing of administration will depend on the specific experimental model and should be determined empirically.

Conclusion

8-pCPT-2'-O-Me-cAMP-AM has become an indispensable tool for researchers investigating cAMP signaling. Its cell permeability and high selectivity for Epac have enabled the elucidation of the distinct roles of the Epac-Rap pathway in a wide range of cellular processes. This technical guide provides a centralized resource for understanding and utilizing this potent pharmacological agent, from its chemical synthesis to its application in key experimental models. As research into the therapeutic potential of modulating Epac signaling continues, 8-pCPT-2'-O-Me-cAMP-AM will undoubtedly remain a cornerstone of these investigations.

References

The Cellular Impact of Epac Activation by 8-pCPT-2'-O-Me-cAMP-AM: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, a ubiquitous second messenger system, plays a pivotal role in regulating a myriad of cellular processes. While protein kinase A (PKA) has long been recognized as the primary effector of cAMP, the discovery of the Exchange protein directly activated by cAMP (Epac) has unveiled a parallel, PKA-independent signaling axis. 8-pCPT-2'-O-Me-cAMP-AM is a highly selective, cell-permeable analog of cAMP that specifically activates Epac, making it an invaluable tool for dissecting the physiological and pathological roles of this alternative cAMP pathway. This technical guide provides an in-depth overview of the cellular effects of Epac activation by 8-pCPT-2'-O-Me-cAMP-AM, focusing on its mechanism of action, downstream signaling cascades, and functional consequences in various cell types.

Mechanism of Action

8-pCPT-2'-O-Me-cAMP-AM is a prodrug that readily crosses the plasma membrane.[1][2] Once inside the cell, endogenous esterases cleave the acetoxymethyl (AM) ester group, releasing the active compound, 8-pCPT-2'-O-Me-cAMP.[1][2] This active form exhibits high affinity for the cyclic nucleotide-binding domain of Epac proteins (Epac1 and Epac2), inducing a conformational change that unleashes their guanine (B1146940) nucleotide exchange factor (GEF) activity.[3][4] The primary downstream targets of Epac are the small GTPases of the Rap family, particularly Rap1 and Rap2.[3] Epac catalyzes the exchange of GDP for GTP on Rap, converting it from an inactive to an active state, thereby initiating downstream signaling events. A key feature of 8-pCPT-2'-O-Me-cAMP is its selectivity for Epac over PKA, allowing for the specific interrogation of Epac-mediated signaling pathways.[3][4]

Core Signaling Pathway: Epac-Rap Activation

The central signaling event triggered by 8-pCPT-2'-O-Me-cAMP-AM is the activation of Rap GTPases. This activation can be quantified using various methods, with the pull-down assay being a standard technique.

Cellular Effects and Quantitative Data

The activation of the Epac-Rap signaling axis by 8-pCPT-2'-O-Me-cAMP-AM elicits a diverse range of cellular responses. The following tables summarize the key quantitative effects observed in different cellular contexts.

Insulin (B600854) Secretion in Pancreatic β-Cells

Epac2 is the predominant isoform in pancreatic β-cells and plays a crucial role in the potentiation of glucose-stimulated insulin secretion (GSIS).[5]

| Cell Type | Compound Concentration | Effect on Insulin Secretion | Fold Change (approx.) | Reference |

| Mouse Islets | 10 µM 8-pCPT-2'-O-Me-cAMP-AM | Potentiation of GSIS (20 mM glucose) | Not specified | [5] |

| INS-1 Cells | 5 µM 8-pCPT-2'-O-Me-cAMP-AM | Potentiation of tolbutamide-stimulated insulin secretion | ~2.5 | [6] |

| Human β-cells | 10-100 µM 8-pCPT-2'-O-Me-cAMP | Stimulation of exocytosis | Not specified | [7] |

Endothelial Barrier Function

Epac1 activation in endothelial cells strengthens the endothelial barrier, reducing permeability. This is a critical process in maintaining vascular integrity.

| Cell Type | Compound Concentration | Parameter Measured | Effect | Reference |

| HUVECs | 0.2 mM 8-CPT-2′-O-Me-cAMP | Rap1 activity | Increased | [8] |

| HUVECs | Not specified | Transendothelial Electrical Resistance (TEER) | Increased | [8] |

| In vivo (mouse) | 1 mM 8-CPT-2′-O-Me-cAMP (intradermal) | VEGF-induced plasma leakage | Inhibited | [8] |

Cell Adhesion

Epac-Rap1 signaling is a key regulator of integrin-mediated cell adhesion to the extracellular matrix.

| Cell Type | Compound Concentration | Effect | Reference |

| Ovcar3 cells | Not specified | Increased adhesion to fibronectin | [9] |

| Jurkat-Epac1 cells | Not specified | Triggered adhesion to fibronectin | [10] |

Cardiac Hypertrophy

In cardiomyocytes, Epac activation has been linked to the development of cardiac hypertrophy, characterized by an increase in cell size and protein synthesis.

| Cell Type | Compound | Effect | Downstream Mediator | Reference |

| Rat Cardiac Myocytes | 8-pCPT-2′-O-Me-cAMP | Increased Rac activation | Rac | [11] |

| Rat Cardiac Myocytes | Overexpression of Epac1 | Increased cell-surface area and protein synthesis | Not specified | [12] |

Intracellular Calcium Mobilization

In certain cell types, Epac activation can lead to an increase in intracellular calcium concentration ([Ca²⁺]i), often through calcium-induced calcium release (CICR).[3][7]

| Cell Type | Compound Concentration | Effect on [Ca²⁺]i | Mechanism | Reference |

| Human Pancreatic β-cells | 10-100 µM 8-pCPT-2'-O-Me-cAMP | Increased | CICR | [3][7] |

| INS-1 Cells | 10-100 µM 8-pCPT-2'-O-Me-cAMP | Increased | CICR | [7] |

| Human β-cells | 10 µM 8-pCPT-2'-O-Me-cAMP-AM | Increased | Glucose-dependent | [13] |

Experimental Protocols

Rap1 Activation Pull-Down Assay

This assay is used to specifically isolate the active, GTP-bound form of Rap1 from cell lysates.

Materials:

-

RalGDS-RBD (Rap1-binding domain of RalGDS) fused to GST and coupled to agarose (B213101) beads.

-

Lysis/Wash Buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1% NP-40, 5% glycerol, protease inhibitors).

-

GTPγS (non-hydrolyzable GTP analog for positive control).

-

GDP (for negative control).

-

Anti-Rap1 antibody.

-

SDS-PAGE and Western blotting reagents.

Procedure:

-

Culture and treat cells with 8-pCPT-2'-O-Me-cAMP-AM for the desired time.

-

Lyse cells in ice-cold Lysis/Wash Buffer.

-

Clarify lysates by centrifugation.

-

Incubate a portion of the lysate with GTPγS or GDP for positive and negative controls, respectively.

-

Incubate cell lysates with GST-RalGDS-RBD agarose beads to pull down active Rap1.

-

Wash the beads extensively with Lysis/Wash Buffer.

-

Elute the bound proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted samples by SDS-PAGE and Western blotting using an anti-Rap1 antibody.

Measurement of Intracellular Calcium with Fura-2 AM

Fura-2 AM is a ratiometric fluorescent indicator used to measure intracellular calcium concentrations.

Materials:

-

Fura-2 AM.

-

Pluronic F-127.

-

HEPES-buffered saline (HBS).

-

Fluorescence microscope or plate reader with dual excitation capabilities (340 nm and 380 nm).

Procedure:

-

Load cells with Fura-2 AM in HBS containing a low concentration of Pluronic F-127.

-

Incubate to allow for de-esterification of the dye.

-

Wash the cells to remove extracellular dye.

-

Acquire fluorescence images or readings at excitation wavelengths of 340 nm and 380 nm, with emission at ~510 nm.

-

Calculate the ratio of the fluorescence intensities (340/380) to determine the relative intracellular calcium concentration.

Transendothelial Electrical Resistance (TEER) Measurement

TEER is a non-invasive method to quantify the integrity of endothelial cell monolayers.

Materials:

-

Endothelial cells cultured on permeable supports (e.g., Transwell inserts).

-

EVOM (Epithelial Volt-Ohm Meter) with "chopstick" electrodes.

-

Cell culture medium.

Procedure:

-

Equilibrate the EVOM electrodes in cell culture medium.

-

Measure the resistance of a blank insert containing only medium.

-

Carefully place the electrodes in the apical and basolateral compartments of the cell-containing insert.

-

Record the resistance reading.

-

Subtract the blank resistance from the cell resistance and multiply by the surface area of the insert to obtain the TEER value (in Ω·cm²).

Signaling Pathways

The activation of Epac by 8-pCPT-2'-O-Me-cAMP-AM initiates several downstream signaling cascades that mediate its diverse cellular effects.

Conclusion

8-pCPT-2'-O-Me-cAMP-AM has emerged as an indispensable pharmacological tool for elucidating the multifaceted roles of Epac signaling. Its high selectivity and cell permeability have enabled researchers to uncover PKA-independent cAMP-mediated effects in a wide array of cellular processes, from hormone secretion and vascular permeability to cell adhesion and cardiac remodeling. A thorough understanding of the cellular effects and the underlying signaling pathways activated by this compound is crucial for advancing our knowledge of cAMP biology and for the development of novel therapeutic strategies targeting the Epac signaling axis. This guide provides a foundational framework for researchers and drug development professionals to design, execute, and interpret experiments utilizing this potent and specific Epac activator.

References

- 1. GraphViz Examples and Tutorial [graphs.grevian.org]

- 2. 8-pCPT-2′-O-Me-cAMP-AM ≥98% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Rap1-Mediated Activation of Extracellular Signal-Regulated Kinases by Cyclic AMP Is Dependent on the Mode of Rap1 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose-dependent potentiation of mouse islet insulin secretion by Epac activator 8-pCPT-2'-O-Me-cAMP-AM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Epac-selective cAMP Analog 8-pCPT-2′-O-Me-cAMP as a Stimulus for Ca2+-induced Ca2+ Release and Exocytosis in Pancreatic β-Cells* - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cyclic AMP Potentiates Vascular Endothelial Cadherin-Mediated Cell-Cell Contact To Enhance Endothelial Barrier Function through an Epac-Rap1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. New Insights and Current Approaches in Cardiac Hypertrophy Cell Culture, Tissue Engineering Models, and Novel Pathways Involving Non-Coding RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 11. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]

- 12. ionbiosciences.com [ionbiosciences.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to 8-pCPT-2-O-Me-cAMP-AM in Rap1 Activation

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-(4-Chlorophenylthio)-2'-O-methyladenosine-3',5'-cyclic monophosphate, acetoxymethyl ester, commonly abbreviated as 8-pCPT-2-O-Me-cAMP-AM, is a potent and selective cell-permeable analog of cyclic AMP (cAMP).[1] It serves as a crucial tool for investigating cAMP-mediated signaling pathways. Unlike the endogenous second messenger cAMP, which activates both Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), this compound is highly selective for Epac.[2][3] This selectivity allows for the specific interrogation of Epac-mediated signaling cascades.